6-Bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine
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Overview
Description
6-Bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine is a chemical compound used in scientific research. It is a heterocyclic organic compound with a benzoxazine ring and an oxadiazole ring. The compound has shown potential in various scientific studies due to its unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine is not fully understood. However, it is believed that the compound may inhibit various enzymes and proteins involved in cancer cell growth, microbial growth, and inflammation.
Biochemical and Physiological Effects
6-Bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells, as well as various bacteria and fungi. Animal studies have also shown that the compound can reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine in lab experiments is its unique properties. The compound has shown potential in various scientific research applications, making it a valuable tool for researchers. However, one limitation of using the compound is its limited availability. The synthesis method for the compound is complex and time-consuming, making it difficult to obtain large quantities for lab experiments.
Future Directions
There are several future directions for the study of 6-Bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine. One future direction is to further investigate the compound's potential as an anticancer agent. Studies could focus on the compound's mechanism of action and its effectiveness in animal models. Another future direction is to investigate the compound's potential as an antimicrobial agent. Studies could focus on the compound's activity against various bacteria and fungi, as well as its mechanism of action. Additionally, further studies could investigate the compound's potential as an anti-inflammatory agent, as well as its potential for use in other scientific research applications.
Conclusion
In conclusion, 6-Bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine is a valuable compound used in scientific research. The compound has shown potential in various scientific research applications, including its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. While the synthesis method for the compound is complex and time-consuming, its unique properties make it a valuable tool for researchers. Future studies could further investigate the compound's potential in various scientific research applications.
Synthesis Methods
The synthesis of 6-Bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine involves the reaction of 2,3-dihydro-1,4-benzoxazine with 5-methyl-1,3,4-oxadiazole-2-carbaldehyde in the presence of bromine. The reaction takes place in anhydrous acetonitrile and is catalyzed by a base such as triethylamine. The resulting compound is purified using column chromatography to obtain a white solid with a yield of around 70%.
Scientific Research Applications
6-Bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine has shown potential in various scientific research applications. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. The compound has also been studied for its potential as an antimicrobial agent, as it has shown activity against various bacteria and fungi. Additionally, the compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
6-bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-8-14-15-12(18-8)7-16-4-5-17-11-3-2-9(13)6-10(11)16/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPIBZBIUNYEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCOC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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